![molecular formula C8H12N2OS B2435355 5-(Oxan-2-yl)-1,3-thiazol-2-amine CAS No. 1888755-46-1](/img/structure/B2435355.png)
5-(Oxan-2-yl)-1,3-thiazol-2-amine
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Description
5-(Oxan-2-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant importance in scientific research. It is also known as 2-amino-5-(oxiran-2-yl)thiazole and is synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Structural Properties
Synthesis of Related Compounds : Research has shown the synthesis of structurally related compounds to 5-(Oxan-2-yl)-1,3-thiazol-2-amine, which includes 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)- 2,3-dihydro-1H-pyrrol-3-ones. These compounds are noted for their relation to known antiischemic drugs (Volovenko et al., 2001).
Novel Cyclocondensation Reactions : A study describes the synthesis of a novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles using a specific cyclocondensation reaction, showcasing the diverse synthetic applications of related thiazolamines (Gomha et al., 2015).
Biological and Pharmacological Applications
Anticancer Activity : Research indicates the potential anticancer activity of thiazole derivatives. For example, certain thiazole derivatives have shown promising activity against colon and liver carcinoma cell lines, highlighting the therapeutic potential of thiazole compounds in cancer treatment (Gomha et al., 2015).
Apoptosis Inducers and Anti-infective Agents : Thiazole clubbed pyrazole derivatives, closely related to thiazolamines, have been synthesized and evaluated as apoptosis inducers and anti-infective agents. These compounds demonstrate significant biological activities, further underlining the relevance of thiazolamine derivatives in medical research (Bansal et al., 2020).
Analgesic and Antimicrobial Activities : Thiazole derivatives have been studied for their analgesic and antimicrobial activities, with certain compounds acting comparably or better than reference drugs, offering insights into the development of new therapeutic agents (Pulina et al., 2018).
Antitumor Activity : Certain thiazole derivatives have been synthesized and evaluated for their antitumor activity, indicating the potential of these compounds in cancer therapy. One particular study highlights the good antitumor activity of a thiazole derivative against the Hela cell line (叶姣 et al., 2015).
Anticancer Evaluation of Derivatives : New thiazole derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing good to moderate activity and highlighting the importance of thiazoles in anticancer research (Yakantham et al., 2019).
properties
IUPAC Name |
5-(oxan-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-5-7(12-8)6-3-1-2-4-11-6/h5-6H,1-4H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNCRZZDDUUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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